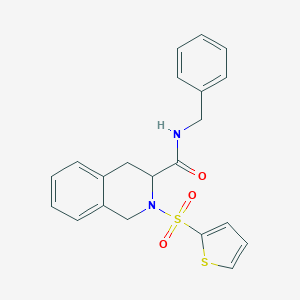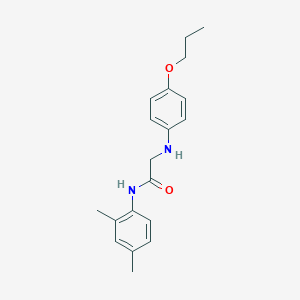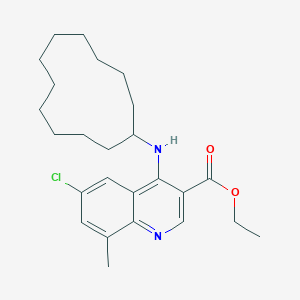
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential in various scientific research applications. It is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer and plays a critical role in tumor growth and survival. Inhibition of CA IX by 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase IX (CA IX). Inhibition of CA IX leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy. Additionally, 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which may further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potent inhibition of carbonic anhydrase IX (CA IX), which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Orientations Futures
There are several future directions for the research of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX) based on the structure of this compound. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound in various types of cancer. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 2-oxo-1,3-benzoxathiole-5-sulfonamide. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential in the field of medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and improve the efficacy of chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C13H8BrNO4S2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8BrNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H |
Clé InChI |
DLHYWOLMBWNXIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)